Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a nitrogen ring junction heterocyclic compound . These compounds are significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .
Synthesis Analysis
A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .
Molecular Structure Analysis
The molecular structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been calculated using density functional theory (DFT), which was compared with the x-ray diffraction value .
Chemical Reactions Analysis
The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Physical And Chemical Properties Analysis
Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . It makes them versatile, easy to prepare and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .
Scientific Research Applications
Fluorescent Properties : Yan et al. (2018) developed a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These compounds present strong fluorescence in solutions, indicating potential applications in fields requiring fluorescent materials (Yan et al., 2018).
Synthesis of N-fused Heterocycles : Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation. This process is useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Regioselectivity in Synthesis : Tamura et al. (1975) presented quantitative data on the effects of 3-substituents in the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. The observed regioselectivity discussed electronic, steric factors, and hydrogen-bond formation (Tamura et al., 1975).
Applications in Antiviral Research : Bernardino et al. (2007) synthesized new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. These compounds exhibited antiviral activity against viruses like Herpes simplex, indicating potential medicinal applications (Bernardino et al., 2007).
Catalyst-Free Synthesis Methods : Ibrahim and Behbehani (2019) developed an efficient method for synthesizing pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives. This involves acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions, showcasing a catalyst-free synthetic strategy (Ibrahim & Behbehani, 2019).
Anticancer Agent Synthesis : Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine based compounds with potential anticancer activity. The 1,2,4 triazole derivatives among these showed promising activity, indicating their utility as potential anticancer agents (Nagender et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUORKIVEWOASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512051 | |
Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate | |
CAS RN |
80537-14-0 | |
Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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